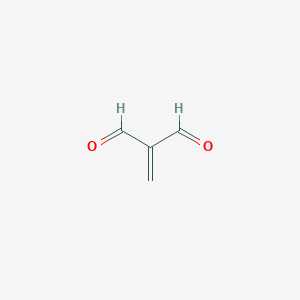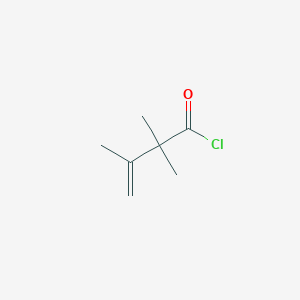
2,2,3-Trimethylbut-3-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylbut-3-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of butenoyl chloride, characterized by the presence of three methyl groups attached to the butenoyl backbone. This compound is primarily used in organic synthesis and has various applications in chemical research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylbut-3-enoyl chloride typically involves the chlorination of 2,2,3-trimethylbut-3-enoyl alcohol. This reaction is often carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually require anhydrous solvents and are conducted under reflux to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trimethylbut-3-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming more complex organic molecules.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3-trimethylbut-3-enoyl alcohol and hydrochloric acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Trichloride (PCl3): Another chlorinating agent.
Anhydrous Solvents: Such as dichloromethane or chloroform, to maintain reaction conditions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Applications De Recherche Scientifique
2,2,3-Trimethylbut-3-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drug candidates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,3-trimethylbut-3-enoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
2,2-Dimethylbut-3-enoyl Chloride: Lacks one methyl group compared to 2,2,3-trimethylbut-3-enoyl chloride.
3,3-Dimethylbut-2-enoyl Chloride: Has a different arrangement of methyl groups on the butenoyl backbone.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This distinct structure makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
85620-30-0 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
2,2,3-trimethylbut-3-enoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3 |
Clé InChI |
VPIHNIISGQDYJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)

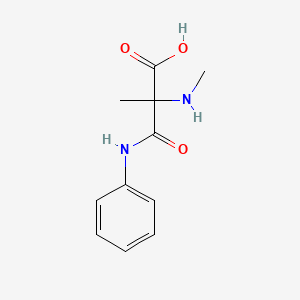
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
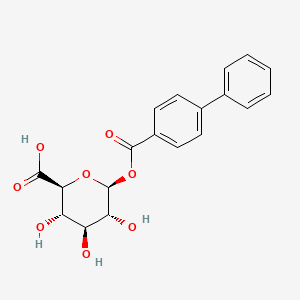
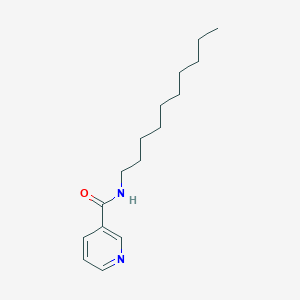
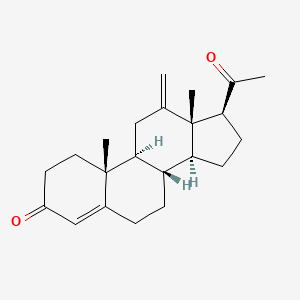
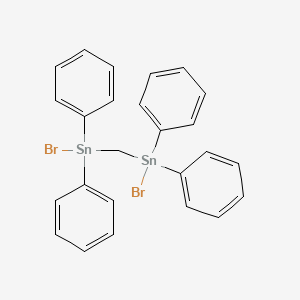
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
